3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-(3,4-dimethoxyphenyl)acrylate
Description
Synthesis Analysis
The synthesis of related compounds, like 3-(4-oxo-4H-chromen-3-yl)acrylates, employs a base-catalyzed tandem reaction of 3-(2-buta-2,3-dienoylphenoxy)acrylates, indicating a method that could potentially be applied or adapted for our compound of interest. This process is characterized by mild conditions and yields ranging from good to excellent, suggesting a feasible approach for synthesizing complex acrylate compounds (Fan et al., 2014).
Molecular Structure Analysis
The structural determination of similar compounds is often performed using X-ray crystallography, providing detailed insights into the crystalline structure and molecular geometry. For instance, the crystal structure of Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium] reveals complex interactions and arrangements, which could mirror the structural complexity of our target compound (Penkova et al., 2010).
Chemical Reactions and Properties
The reactivity of chromene-based compounds with various nucleophiles, as seen in multicomponent synthesis approaches, suggests that our target compound may also exhibit versatile reactivity patterns. Such methodologies enable the efficient synthesis of diversely functionalized chromene derivatives, hinting at the chemical versatility of the compound (Ramagiri & Vedula, 2014).
Physical Properties Analysis
The physical properties of polymers containing chromene units, such as poly[2-(4-chlorophenyl)-1,3-dioxolan-4-yl]methyl acrylate, have been studied, revealing information on molecular weight distribution, thermal degradation kinetics, and electrical/optical properties. These findings could be extrapolated to predict the behavior of our target compound under various conditions (Ilter et al., 2012).
Chemical Properties Analysis
The chemical properties of chromene-based compounds are often characterized by their reactivity in specific conditions. For example, the synthesis and antioxidant activity of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl) 2H-chromen-2-one derivatives provide insights into the antioxidative potential and reactive nature of such compounds, which could be relevant for understanding the chemical behavior of our target molecule (Shatokhin et al., 2021).
properties
IUPAC Name |
[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2O6/c1-31-22-9-3-15(11-24(22)32-2)4-10-25(29)34-17-6-8-19-23(13-17)33-14-20(26(19)30)18-7-5-16(27)12-21(18)28/h3-14H,1-2H3/b10-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXIEIYUOSBKAM-ONNFQVAWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=C(C=C(C=C4)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=C(C=C(C=C4)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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